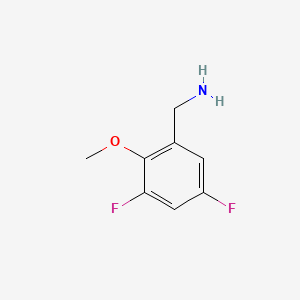

3,5-Difluoro-2-methoxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBIWWNJQFWDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590680 | |

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-00-7 | |

| Record name | 3,5-Difluoro-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Difluoro-2-methoxybenzylamine, a fluorinated aromatic amine of significant interest to the pharmaceutical and materials science sectors. We will delve into its core chemical and physical properties, established synthetic routes, and characteristic spectroscopic data. The document further explores the compound's reactivity, governed by the interplay of its functional groups, and its utility as a strategic building block in medicinal chemistry. The guide concludes with essential safety protocols and handling procedures, offering researchers a complete technical resource for leveraging this versatile molecule in their work.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2] Fluorinated aromatic amines, in particular, are highly sought-after intermediates for synthesizing advanced pharmaceutical agents and agrochemicals.[2]

This compound (CAS No. 886502-00-7) emerges as a key synthetic building block within this chemical space. It offers a unique convergence of a primary amine for versatile derivatization, a methoxy group, and a specific difluoro substitution pattern on the phenyl ring. This precise arrangement provides a scaffold to explore structure-activity relationships (SAR) with fine control over electronic and steric parameters, making it a valuable asset in the development of novel therapeutics, such as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[2]

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. While some experimental data for this compound is available from commercial suppliers, a comprehensive analytical profile often requires in-house verification, as some vendors provide this compound on an "as-is" basis without extensive analytical data.[3]

The key identifying and physical properties are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 886502-00-7 | [2][4][5] |

| Molecular Formula | C₈H₉F₂NO | [3][4] |

| Molecular Weight | 173.16 g/mol | [2][3][4] |

| Monoisotopic Mass | 173.06522 Da | [6] |

| Appearance | Solid | [2][3] |

| Melting Point | 32–35 °C | [2] |

| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [2][3][4] |

| Predicted XlogP | 1.0 | [6] |

| Storage Class | 11 - Combustible Solids | [3] |

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound post-synthesis or upon receipt from a supplier.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra from vendors are not provided[3], the expected ¹H and ¹³C NMR signals can be predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: One would anticipate signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons (approx. 3.8-4.0 ppm), a singlet for the benzylic (-CH₂-) protons (approx. 3.8-4.2 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Signals would be expected for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be approximately m/z 174.07250.[2][6] Fragmentation patterns would likely involve the loss of the amine group or the methoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching of the ether (around 1020-1250 cm⁻¹), and C-F stretching (around 1100-1350 cm⁻¹).[9]

Synthesis and Manufacturing Workflow

The most direct and established route to this compound involves the transformation of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[2] This precursor-based approach allows for a reliable and scalable synthesis.

start [label="1,3-Difluoro-2-\nmethoxybenzene"]; aldehyde [label="3,5-Difluoro-2-\nmethoxybenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="3,5-Difluoro-2-\nmethoxybenzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> aldehyde [label=" Formylation\n(e.g., Vilsmeier-Haack) "]; aldehyde -> amine [label=" Reductive Amination\n(e.g., NaBH3CN, NH4OAc) "]; }

Figure 2: High-level synthetic workflow for this compound.

This protocol outlines the conversion of 3,5-Difluoro-2-methoxybenzaldehyde to the target amine. The choice of reductive amination is based on its high efficiency and operational simplicity for converting aldehydes to primary amines.

Objective: To synthesize this compound from its aldehyde precursor.

Materials:

-

3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a solution of 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 1 M NaOH solution and brine. Rationale: The NaOH wash removes unreacted ammonium acetate and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Verification: Confirm the identity and purity of the final product using NMR and MS analysis.

Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its primary amine group, modulated by the electronic effects of the substituted aromatic ring.

-

Electronic Influence: The two fluorine atoms at the 3- and 5-positions act as strong electron-withdrawing groups via induction, which deactivates the aromatic ring towards electrophilic substitution and can slightly decrease the basicity (pKa) of the benzylamine.[2] The ortho-methoxy group provides a competing electron-donating resonance effect.[2] This electronic balance is a key feature for tuning molecular properties in drug design.

-

Nucleophilicity: As a primary amine, the compound readily acts as a nucleophile. Its primary utility lies in forming robust covalent bonds, making it an ideal building block for introducing the 3,5-difluoro-2-methoxyphenyl moiety.

center_node [label="3,5-Difluoro-2-\nmethoxybenzylamine", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

amide [label="Amide Bond Formation\n(with R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfonamide [label="Sulfonamide Synthesis\n(with R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="N-Alkylation\n(with R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff [label="Schiff Base Formation\n(with Aldehydes/Ketones)", fillcolor="#F1F3F4", fontcolor="#202124"];

center_node -> amide [label=" Coupling Agents\n(EDC, HATU) "]; center_node -> sulfonamide [label=" Base\n(e.g., Pyridine) "]; center_node -> alkylation [label=" Base\n(e.g., K₂CO₃) "]; center_node -> schiff [label=" Forms Imines\n(Reversible) "]; }

Figure 3: Key reaction pathways for this compound.

Key Transformations:

-

Amide Bond Formation: This is one of the most prevalent reactions in medicinal chemistry. The amine can be coupled with carboxylic acids using standard coupling agents like EDC, HATU, or PyBOP to form stable N-(3,5-difluoro-2-methoxybenzyl)amides.[2]

-

N-Alkylation/Arylation: It can undergo alkylation with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in drug candidates.

Applications in Drug Discovery and Beyond

The primary application of this compound is as a fragment or building block in medicinal chemistry. The difluoro-methoxyphenyl motif is of high interest for developing new therapeutic agents.[2] Its structural features are found in molecules targeting various diseases, and its derivatives have been explored as potential antimicrobial agents.[2]

Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in materials science for applications in liquid crystals and organic electronics, where fluorine substitution can enhance thermal stability and tune electronic properties.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary, general precautions for aromatic amines and corrosive solids should be followed.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][10]

-

First Aid:

References

-

PubChemLite. (n.d.). This compound (C8H9F2NO). [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

NIST. (n.d.). 2-Methoxybenzylamine. In NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2016). Supporting information. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | 886502-00-7 | Benchchem [benchchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 886502-00-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 9. 2-Methoxybenzylamine [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine (CAS No. 886502-00-7)

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

As a Senior Application Scientist, I've witnessed the evolution of medicinal chemistry from broad-spectrum screening to rational, target-based design. In this modern paradigm, the strategic incorporation of fluorine has become one of the most powerful tools in our arsenal. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow chemists to meticulously fine-tune a molecule's physicochemical profile.[1][2][3] This guide focuses on a particularly valuable reagent in this class: 3,5-Difluoro-2-methoxybenzylamine. This compound is not merely a reactive handle; it is a carefully designed building block that imparts a specific, advantageous structural motif found in numerous advanced therapeutic candidates.[4] We will delve into its core properties, synthesis, and application, moving beyond simple protocols to explain the causality behind its effective use in the laboratory.

PART 1: Core Compound Profile and Physicochemical Characteristics

A comprehensive understanding of a building block's fundamental properties is the bedrock of successful and reproducible synthesis. This compound is a substituted aromatic amine whose utility is derived from the interplay of its three substituents on the phenyl ring.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from supplier technical data and public chemical databases.

| Property | Value |

| CAS Number | 886502-00-7 |

| Molecular Formula | C₈H₉F₂NO[5][6] |

| Molecular Weight | 173.16 g/mol [4][5][6] |

| Appearance | Solid[4][5] |

| Melting Point | 32–35°C[4] |

| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N[4][5][6] |

| SMILES | COc1c(F)cc(F)cc1CN[4][5] |

Spectroscopic Signature for Quality Control

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. The following are the expected spectroscopic characteristics for this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will feature distinct signals for the methoxy protons (-OCH₃), the benzylic methylene protons (-CH₂NH₂), and the aromatic protons. The aromatic signals will exhibit splitting patterns consistent with the fluorine substitution.

-

¹³C NMR: The carbon spectrum will show unique resonances for each of the eight carbons. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: This spectrum provides direct evidence of fluorination and is crucial for purity assessment, typically showing a single primary resonance for the two equivalent fluorine atoms.[4]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak corresponding to the exact mass of 173.0652.[4][7] Fragmentation patterns can further validate the structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching of the methoxy ether, and the characteristic, strong C-F stretching bands.

PART 2: Synthesis, Mechanism, and Experimental Protocol

The primary amine functionality of this compound serves as a versatile nucleophilic handle for a variety of chemical transformations, including amide bond formation and reductive amination.[4] Its synthesis typically begins with a more functionalized precursor, such as an aldehyde or nitrile.

Synthetic Strategy: From Aldehyde to Amine

A robust and common laboratory method is the reductive amination of the corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde. This pathway offers high yields and selectivity.

Caption: Workflow for the synthesis via reductive amination.

Detailed Laboratory Protocol

This protocol is a representative methodology. Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a round-bottom flask charged with methanol (10 mL/mmol of aldehyde), add 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq). Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Formation of Imine: The mixture is stirred for 30-60 minutes to facilitate the in-situ formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled with care. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Quenching and Work-up: Carefully add 1 M aqueous HCl to quench the reaction and decompose any remaining reducing agent. Adjust the pH to >10 with aqueous NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices

-

Why Ammonium Acetate? It serves as a convenient, solid source of ammonia and a mild acid catalyst to promote imine formation.

-

Why Sodium Cyanoborohydride? NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions. It preferentially reduces the protonated imine intermediate over the starting aldehyde, preventing the formation of the corresponding alcohol as a major byproduct. This selectivity is the cornerstone of a successful one-pot reductive amination.

-

Why pH Adjustments? The initial acidic quench ensures the complete destruction of the hydride reagent. The subsequent basification is critical to deprotonate the amine product (R-NH₃⁺ -> R-NH₂), rendering it soluble in the organic extraction solvent.

PART 3: Application in Medicinal Chemistry and Drug Design

The true value of this compound lies in its role as a strategic building block for introducing the 3,5-difluoro-2-methoxyphenyl moiety into drug candidates.[4] This specific substitution pattern is not arbitrary; it is engineered to modulate key pharmacological parameters.

The "Fluorine Effect" in Action

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

-

Binding Affinity and Lipophilicity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins.[1][3] This often enhances binding affinity and, consequently, potency.[1][3] Judicious fluorination can also increase lipophilicity, which can improve a molecule's ability to cross cellular membranes.[1][4]

-

Conformational Control: The methoxy group ortho to the benzylamine linkage provides steric influence, which can lock the molecule into a specific, biologically active conformation, improving selectivity for the intended target.

From Building Block to Therapeutic Candidate

The primary amine of this compound is the synthetic linchpin, allowing for its conjugation to other molecular fragments, typically via amide bond formation.

Caption: Logical workflow for incorporating the amine into a drug candidate.

This moiety is a known component in the development of potent inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[4]

PART 4: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount for researcher safety. While this compound is a building block, it requires careful management.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

-

Handling: As a primary amine, it should be treated as corrosive and potentially irritating.[8] Handle only in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound. [10][11]

References

-

PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-ジフルオロ-2-メトキシベンジルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 8. durhamtech.edu [durhamtech.edu]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Fluorinated aromatic amines, in particular, have emerged as highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzylamine, a versatile building block that embodies the strategic advantages of targeted fluorination.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzylamine with the chemical formula C₈H₉F₂NO.[3] Its structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and an aminomethyl group at the 1 position.

| Property | Value | Source |

| CAS Number | 886502-00-7 | [1][3] |

| Molecular Formula | C₈H₉F₂NO | [3] |

| Molecular Weight | 173.16 g/mol | [1][3] |

| InChI | 1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 | |

| SMILES | COc1c(F)cc(F)cc1CN | |

| Form | Solid | |

| Predicted XlogP | 1.0 | [4] |

The presence of two electron-withdrawing fluorine atoms significantly influences the electronic environment of the aromatic ring, while the ortho-methoxy group can exert both inductive and resonance effects, in addition to potential steric influence in reactions involving the adjacent aminomethyl group.[1]

Synthesis of this compound

The primary and most direct route to this compound is through the reductive amination of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[1] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.

Synthesis of the Precursor: 3,5-Difluoro-2-methoxybenzaldehyde

The key precursor, 3,5-Difluoro-2-methoxybenzaldehyde, can be synthesized via several methods, often starting from more readily available halogenated aromatic compounds. One common strategy is the ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by formylation with N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add DMF (1.2 eq) dropwise, and continue stirring at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-2-methoxybenzaldehyde, which can be purified by column chromatography.

Reductive Amination to this compound

The conversion of the aldehyde to the primary amine is typically achieved using a source of ammonia and a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Difluoro-2-methoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) or an excess of aqueous ammonia.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization

The unambiguous identification and purity assessment of this compound are crucial. This is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with the fluorine atoms. The benzylic protons (CH₂) will appear as a singlet or a finely split multiplet, and the methoxy protons (OCH₃) will be a singlet. The amine protons (NH₂) may appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic coupling (¹JC-F). The benzylic carbon, methoxy carbon, and aromatic carbons will have chemical shifts influenced by the substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] |

While experimental spectra for this specific compound are not widely published, data from the precursor, 3,5-Difluoro-2-methoxybenzaldehyde, can be informative. For instance, the ¹H NMR spectrum of the aldehyde shows characteristic aromatic proton signals and a singlet for the methoxy group and the aldehyde proton.[5] Predicted mass spectrometry data for this compound suggests a [M+H]⁺ peak at m/z 174.07250.[4]

Reactivity and Applications in Drug Discovery

As a primary amine, this compound is a versatile nucleophile and can participate in a wide range of chemical transformations, including amide bond formation, alkylation, and the synthesis of various heterocyclic systems.[1] Its utility as a building block in drug discovery is exemplified by its potential role in the synthesis of complex pharmaceutical agents.

For example, the drug Lifitegrast , used for the treatment of dry eye disease, contains a complex chemical structure.[6][7] While published syntheses of Lifitegrast do not explicitly start from this compound, the structural similarity of this building block to fragments within such complex molecules highlights its potential as a starting material or intermediate in the development of new synthetic routes for existing drugs or in the discovery of novel therapeutic agents.[8][9]

Caption: Reactivity and potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related compounds, such as other fluorinated and methoxy-substituted benzylamines, suggest that it should be treated as a hazardous substance.[10][11]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Avoid generating dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

In case of exposure:

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a strategic combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to incorporate this promising intermediate into their drug discovery and development programs.

References

-

ChemistryViews. (2023, October 1). Improved Synthesis Route for Lifitegrast. Retrieved from [Link]

- Liu, Y., et al. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts.

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]

-

ResearchGate. (n.d.). Zhong et. al synthesis of Lifitegrast. Retrieved from [Link]

-

ResearchGate. (2020, March 16). An Efficient and Scalable Synthesis of Lifitegrast. Retrieved from [Link]

- Fluorochem. (2023, October 11). Safety Data Sheet - 2,4-Difluoro-3-methoxybenzylamine.

- Fisher Scientific. (2024, March 31). Safety Data Sheet - 6-Chloro-2-fluoro-3-methoxybenzylamine.

- Fisher Scientific. (2025, September 17). Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-.

- Sigma-Aldrich. (2024, September 9).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

- ChemRxiv. (2022, February 18).

- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

-

NIST. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

- ChemRxiv. (n.d.). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords.

- PubMed. (2018, August 22). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.

- ResearchGate. (2025, August 6). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-4-methoxybenzylamine (C8H9F2NO). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethoxybenzylamine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved from [Link]

Sources

- 1. This compound | 886502-00-7 | Benchchem [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 5. 3,5-DIFLUORO-2-METHOXYBENZALDEHYDE(131782-50-8) 1H NMR [m.chemicalbook.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methoxybenzylamine

Introduction: The Strategic Value of Fluorinated Benzylamines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and the pKa of nearby functional groups.[1] These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, often enhancing a drug candidate's efficacy and in vivo half-life.[1]

Within this context, 3,5-Difluoro-2-methoxybenzylamine emerges as a particularly valuable synthetic building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an ortho-methoxy group—offers a nuanced platform for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to ensure reproducible and efficient synthesis.

Physicochemical Properties of this compound

A clear understanding of the target compound's properties is essential for synthesis, purification, and downstream applications. The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 886502-00-7 | [1][2] |

| Molecular Formula | C₈H₉F₂NO | [1][3] |

| Molecular Weight | 173.16 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [1][3] |

| SMILES | COc1c(F)cc(F)cc1CN | [1][3] |

| Predicted XlogP | 1.0 | [3] |

Synthetic Strategy: A Precursor-Centric Approach

The synthesis of this compound is most efficiently approached by focusing on the preparation of a key intermediate: 3,5-Difluoro-2-methoxybenzaldehyde .[1] Once this aldehyde is obtained, the final aminomethyl functionality can be installed through several reliable and high-yielding methods. This strategy decouples the complexities of aromatic substitution from the final C-N bond formation.

This guide will first detail the synthesis of the aldehyde precursor before exploring the primary pathways to the target amine.

Caption: Workflow for aldehyde precursor synthesis.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,3-difluoro-2-methoxybenzene and anhydrous Tetrahydrofuran (THF).

-

Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF/heptane dropwise, maintaining the internal temperature below -70 °C.

-

Anion Formation: Stir the resulting mixture at -75 °C for 1 hour. The solution will typically change color, indicating the formation of the aryllithium intermediate.

-

Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.

-

Reaction Completion: Stir the reaction for an additional 15-20 minutes at -70 °C.

-

Quenching: Quench the reaction by the careful addition of acetic acid, followed by water, allowing the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by recrystallization or column chromatography. [4]

Part 2: Conversion of Aldehyde to this compound

With the key aldehyde precursor in hand, the final transformation to the primary amine can be achieved. Direct reductive amination is often the most efficient method.

Route A: Direct Reductive Amination

This powerful one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine intermediate, which is immediately reduced in situ to the desired amine. [5][6]The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose, as it readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde. [5][7]

Caption: Mechanism of direct reductive amination.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). [7]2. Ammonia Source: Add an ammonia source. Aqueous ammonia or a solution of ammonia in methanol are common choices. Ammonium acetate can also be used. [1]A slight excess of the amine source is often beneficial.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.3-1.5 equiv) portion-wise to the stirred mixture at room temperature. [7][8]The reaction is typically monitored by TLC or LC-MS.

-

Reaction: Stir the reaction under a nitrogen atmosphere at room temperature for 6-24 hours, or until the starting material is consumed. [8]5. Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [8]6. Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography. [8]

Route B: Synthesis via Oxime Reduction

An alternative, two-step route involves the formation and subsequent reduction of a benzaldehyde oxime. [1]This method is robust and avoids the direct use of ammonia.

Step 1: Oxime Formation The aldehyde is condensed with hydroxylamine hydrochloride in the presence of a mild base.

Step 2: Oxime Reduction The C=N double bond of the oxime is then reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.

| Reducing Agent | Conditions | Comments |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean reduction, catalyst can be filtered off. |

| Zinc (Zn) / Acetic Acid | Acetic Acid, gentle heating | A classic chemical reduction method. |

| Sodium borohydride (NaBH₄) / CoCl₂ | Methanol, RT | Effective for oxime reduction. |

Step-by-Step Methodology (Oxime Formation & Reduction):

-

Oxime Synthesis: Dissolve 3,5-Difluoro-2-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol or a similar protic solvent. Add a base such as sodium acetate or pyridine and stir at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC). The oxime often precipitates and can be isolated by filtration.

-

Oxime Reduction (Catalytic Hydrogenation): Suspend the isolated oxime in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Alternative Synthetic Route: Nitrile Reduction

For comprehensive consideration, a viable alternative route involves the reduction of 3,5-difluoro-2-methoxybenzonitrile. [9]While requiring a different precursor, the reduction of a nitrile to a primary amine is a fundamental and high-yielding transformation.

Caption: Synthesis via nitrile reduction pathway.

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than oxime reduction would be required.

Safety and Handling

-

Organolithium Reagents: LDA is highly reactive and pyrophoric. It must be handled under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.

-

Reducing Agents: While NaBH(OAc)₃ is relatively safe, NaBH₄ and LiAlH₄ react violently with water and should be handled with care. Quenching procedures must be performed slowly and at low temperatures.

-

Solvents: Organic solvents like THF, DCE, and DMF are flammable and have associated toxicities. All manipulations should be performed in a well-ventilated fume hood.

-

General Hazards: The target compound and its intermediates should be treated as potentially hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. For related compounds like 3,5-difluorobenzylamine, GHS classifications indicate a risk of severe skin burns and eye damage. [10]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The most practical and efficient laboratory-scale approach involves the initial ortho-lithiation and formylation of 1,3-difluoro-2-methoxybenzene to produce the key aldehyde intermediate. Subsequent one-pot direct reductive amination using sodium triacetoxyborohydride offers a mild, selective, and high-yielding route to the final product. The alternative pathway via oxime formation and reduction provides a reliable, albeit longer, alternative. The availability of these robust synthetic strategies solidifies the position of this compound as an accessible and valuable building block for research, discovery, and development in the pharmaceutical and agrochemical industries.

References

-

This compound (C8H9F2NO) - PubChemLite . PubChem. Available at: [Link]

-

Synthesis of 3,5-Difluoro-4-methoxybenzyl-2-nitroaniline - PrepChem.com . PrepChem.com. Available at: [Link]

-

3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem . PubChem. Available at: [Link]

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. Google Patents.

-

Reductive Amination Overview - Myers Chem 115 . Myers Research Group, Harvard University. Available at: [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company . Quick Company. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination . The Journal of Organic Chemistry. Available at: [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . Green Chemistry. Available at: [Link]

-

3,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2) - PubChemLite . PubChem. Available at: [Link]

-

3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) - PubChemLite . PubChem. Available at: [Link]

Sources

- 1. This compound | 886502-00-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 10. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (3,5-Difluoro-2-methoxyphenyl)methanamine: A Field-Proven Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: (3,5-Difluoro-2-methoxyphenyl)methanamine is a valuable fluorinated benzylamine building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its specific substitution pattern—two meta-directing fluorine atoms and an ortho-directing methoxy group—provides a unique electronic and steric profile for molecular design. This guide presents a robust and efficient two-step synthetic pathway commencing from a commercially available precursor. The selected strategy prioritizes operational safety, high yields, and scalability, moving from the synthesis of the key intermediate, 3,5-Difluoro-2-methoxybenzaldehyde, to its subsequent conversion to the target primary amine via direct reductive amination. Each step is accompanied by a detailed mechanistic rationale, a step-by-step experimental protocol, and critical field-proven insights to ensure successful execution.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a primary benzylamine like (3,5-Difluoro-2-methoxyphenyl)methanamine can be approached via two primary retrosynthetic disconnections. The most common strategies involve either the reduction of a C-N triple bond (a nitrile) or the reductive formation of the C-N single bond from a carbonyl precursor (an aldehyde).

-

Nitrile Reduction Pathway: This route involves the synthesis of 3,5-Difluoro-2-methoxybenzonitrile, followed by its reduction using potent hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. While effective, this pathway can involve hazardous reagents (e.g., pyrophoric LiAlH₄) or require high-pressure hydrogenation equipment. Furthermore, side reactions leading to secondary amines can occur if reaction conditions are not strictly controlled.[1]

-

Reductive Amination Pathway: This strategy disconnects the target molecule to 3,5-Difluoro-2-methoxybenzaldehyde and an ammonia source. This modern approach is often preferred due to its operational simplicity and the use of mild, selective reducing agents that are compatible with a wide range of functional groups.[2] Reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] selectively reduce the in-situ-formed imine intermediate without affecting the starting aldehyde, minimizing side-product formation.[3][4]

Considering the superior safety profile, milder reaction conditions, and high selectivity, this guide will focus on the Reductive Amination Pathway .

Caption: Retrosynthetic pathways for the target amine.

Part I: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde (1)

The cornerstone of this synthesis is the efficient preparation of the aldehyde intermediate. The most logical precursor is 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole). The synthesis leverages a directed ortho-metalation (DoM) reaction, a powerful tool for regioselective functionalization of aromatic rings.

Mechanistic Rationale

The methoxy group is a potent directed metalation group (DMG). In the presence of a strong lithium amide base like lithium diisopropylamide (LDA), it coordinates the lithium cation, directing the deprotonation to the adjacent ortho position (C6). This occurs because the C6 proton is sterically accessible and acidified by the inductive effects of the methoxy and flanking fluorine atoms. The resulting aryllithium intermediate is a powerful nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to generate the desired aldehyde after an acidic workup.

Detailed Experimental Protocol: Synthesis of (1)

-

Reagents and Equipment:

-

1,3-Difluoro-2-methoxybenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard inert atmosphere glassware (Schlenk line or glovebox), dropping funnel, and magnetic stirrer.

-

-

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: Prepare a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the aryllithium species is typically rapid.

-

Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A color change and increase in viscosity may be observed. Stir for an additional 1 hour at -78 °C.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, careful addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3,5-difluoro-2-methoxybenzaldehyde.[5]

-

Part II: Synthesis of (3,5-Difluoro-2-methoxyphenyl)methanamine (2)

With the aldehyde in hand, the final step is a direct reductive amination. This one-pot procedure combines the aldehyde, an ammonia source, and a selective reducing agent to efficiently form the target primary amine.

Mechanistic Rationale

The reaction proceeds through the initial condensation of the aldehyde (1) with ammonia to form an intermediate hemiaminal, which then dehydrates to form an imine. This equilibrium is often driven forward by the subsequent, irreversible reduction step. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reagent for this transformation. It is less reactive than sodium borohydride and will not readily reduce the aldehyde starting material.[3] However, it is sufficiently reactive to rapidly reduce the protonated imine (iminium ion), which is more electrophilic than the aldehyde, driving the reaction to completion with high selectivity.[4]

Detailed Experimental Protocol: Synthesis of (2)

-

Reagents and Equipment:

-

3,5-Difluoro-2-methoxybenzaldehyde (1)

-

Ammonium acetate or Ammonium chloride

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware.

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3,5-difluoro-2-methoxybenzaldehyde (1.0 equivalent), ammonium acetate (2.0-3.0 equivalents), and anhydrous DCM. Stir the mixture at room temperature to form a suspension.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the suspension in portions over 10-15 minutes. The reaction is typically exothermic, and a cooling bath may be used to maintain room temperature.

-

Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x volumes).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel (using a DCM/methanol gradient, often with 0.5-1% triethylamine added to the eluent to prevent tailing) to afford the pure (3,5-Difluoro-2-methoxyphenyl)methanamine.

-

Workflow and Data Summary

The complete synthetic process is a streamlined, two-step sequence.

Caption: Two-step synthesis of the target benzylamine.

Table 1: Key Reagent Properties and Functions

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Safety Note |

| n-Butyllithium | C₄H₉Li | 64.06 | Strong Base | Pyrophoric; handle under inert gas. |

| Diisopropylamine | C₆H₁₅N | 101.19 | Base Precursor | Corrosive, flammable liquid. |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Formylating Agent | Teratogen; handle in a fume hood. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source | Hygroscopic solid. |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Water-reactive; liberates flammable gas. |

Table 2: Product and Intermediate Data

| Compound | IUPAC Name | Formula | M.W. ( g/mol ) | Expected Yield |

| 1 | 3,5-Difluoro-2-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 70-85% |

| 2 | (3,5-Difluoro-2-methoxyphenyl)methanamine | C₈H₉F₂NO | 173.16 | 75-90% |

Safety and Troubleshooting

-

Handling Strong Bases: n-Butyllithium and LDA are highly reactive and moisture-sensitive. All reactions involving these reagents must be conducted under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[6]

-

Temperature Control: The lithiation step is highly exothermic and must be maintained at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

-

Reductive Amination Side Reactions: While direct reductive amination with NaBH(OAc)₃ is highly selective, the formation of a secondary amine (dialkylation) is a potential side reaction. This can often be suppressed by using a molar excess of the ammonia source.[4]

-

Purification of Amines: Primary amines can streak on silica gel during column chromatography. This is typically mitigated by pre-treating the silica with triethylamine or by adding a small percentage (~0.5-1%) of triethylamine or ammonia in methanol to the eluent system.

References

-

Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Leitch, J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1534-1541. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-11. [Link]

-

PubChem. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methoxybenzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, novel chemical entities like 3,5-Difluoro-2-methoxybenzylamine represent key building blocks. The precise arrangement of its functional groups—a primary amine, a methoxy group, and two fluorine atoms on an aromatic ring—imparts unique electronic and conformational properties. These properties can be pivotal for biological activity and material performance. However, realizing this potential is entirely contingent on the unambiguous confirmation of its chemical structure and purity. The absence of a verified, comprehensive spectroscopic dataset in public domains necessitates a foundational approach to its characterization.

This guide provides an in-depth, methodology-focused framework for acquiring, interpreting, and validating the spectroscopic signature of this compound. We will proceed from the perspective of establishing a self-validating system of analysis, where each piece of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) corroborates the others to build an irrefutable structural proof. The causality behind experimental choices is emphasized, reflecting a field-proven approach to analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound with hydrogen, carbon, and fluorine, a multi-nuclear approach is not just beneficial; it is essential. The interplay of couplings between these nuclei provides a detailed map of the molecular connectivity.

Predicted NMR Signatures

Before entering the lab, a theoretical analysis based on established chemical shift theory and substituent effects allows us to predict the spectrum. This predictive step is crucial for efficient and accurate interpretation of the experimental data.

¹H NMR: The proton spectrum is expected to show four distinct signals: the two aromatic protons, the benzylic (CH₂) protons, the methoxy (OCH₃) protons, and the amine (NH₂) protons.

-

Aromatic Protons (H-4, H-6): These will appear as a complex multiplet due to couplings to each other and to the neighboring fluorine atoms.

-

Benzylic Protons (-CH₂NH₂): Expected to be a singlet, or a triplet if coupled to the NH₂ protons. Its chemical shift will be downfield (~3.8-4.0 ppm) due to the adjacent nitrogen and aromatic ring.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.9 ppm.[1]

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (0.5-5.0 ppm).[2] Its position and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon spectrum will display all eight unique carbon atoms. The carbons directly bonded to fluorine will show large one-bond C-F couplings.

-

Aromatic Carbons: Six distinct signals are expected. C-2, C-3, and C-5 will be significantly influenced by their direct attachment to electronegative oxygen or fluorine atoms.

-

Benzylic Carbon (-CH₂NH₂): Expected in the 40-50 ppm range.

-

Methoxy Carbon (-OCH₃): Typically found around 55-60 ppm.[1]

¹⁹F NMR: This is a powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4]

-

Two signals are expected for the two non-equivalent fluorine atoms at C-3 and C-5. Their chemical shifts will be informative of the electronic environment.

-

These signals will be split into multiplets due to couplings to the aromatic protons. Interpreting these couplings is key to confirming the substitution pattern.[5]

| Table 1: Predicted NMR Spectroscopic Data for this compound | | :--- | :--- | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings (J in Hz) | | ¹H | ~7.0 - 7.3 | m (multiplet) | ⁴J(H-H), ³J(H-F), ⁴J(H-F) | | | ~3.9 | s (singlet) | N/A | | | ~3.8 - 4.0 | s or t | ²J(H-N) if resolved | | | ~1.5 - 3.0 | br s (broad singlet) | N/A | | ¹³C | ~150-160 (C-F) | d (doublet) | ¹J(C-F) ~240-250 | | | ~140-150 (C-O) | s | | | | ~110-130 (Ar-C) | m | Multiple C-F couplings | | | ~55-60 (-OCH₃) | q (quartet) | ¹J(C-H) ~145 | | | ~40-50 (-CH₂) | t (triplet) | ¹J(C-H) ~140 | | ¹⁹F | -110 to -140 | m | ³J(F-H), ⁴J(F-F) |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data. The choice of solvent is the first critical decision.

Protocol Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7] Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Expert Insight: If the amine protons are of particular interest and exchange broadening is an issue, using DMSO-d₆ will slow down the proton exchange and often resolve the NH₂ signal as a sharper multiplet.

-

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8] Solid impurities will degrade spectral quality by distorting the magnetic field homogeneity.[9]

-

Instrumentation & Setup:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

-

¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This is a highly sensitive nucleus, so acquisition is typically fast.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (30-60 minutes) is typically required.[6]

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly to confirm the relationship between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations. This is critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C-2 carbon are definitive proof of their connectivity.

-

Data Interpretation and Validation

The acquired spectra must be processed (Fourier transform, phase correction, baseline correction) and referenced. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is a common secondary reference.[10]

-

Self-Validation: The structure is confirmed when all data points converge. For example, the proton at H-6 should show a correlation in the HMBC spectrum to the benzylic carbon (a 3-bond correlation). The fluorine at F-5 should show a strong coupling to H-4 and H-6 in the ¹⁹F and ¹H spectra. The integration of the ¹H signals must correspond to the number of protons (2H aromatic, 3H methoxy, 2H benzylic, 2H amine). Any deviation signals a potential impurity or structural misassignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is an essential and efficient component of a comprehensive characterization workflow.

Expected Vibrational Modes

The structure of this compound contains several IR-active bonds that will produce characteristic absorption bands.

| Table 2: Predicted FTIR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | | Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for a primary amine)[11][12] | | Amine (N-H) | Scissoring (Bend) | 1580 - 1650[2] | | Aromatic C-H | Stretch | 3000 - 3100 | | Aliphatic C-H (CH₂ & CH₃) | Stretch | 2850 - 3000 | | Aromatic C=C | Ring Stretch | 1500 - 1600[11] | | Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275[12][13] | | Carbon-Fluorine (C-F) | Stretch | 1100 - 1350 (strong) | | Aromatic C-N | Stretch | 1250 - 1335[12] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Protocol Steps:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams or a single drop if liquid) of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.

Spectral Interpretation

The resulting spectrum should be compared against the predicted values in Table 2. The presence of two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region would provide strong evidence for the primary amine (R-NH₂).[12] The C-F and C-O stretches will likely appear as strong, complex bands in the 1100-1350 cm⁻¹ region. The combination of all these bands provides a unique fingerprint for the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers corroborating structural evidence through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation

-

Molecular Weight: The calculated monoisotopic mass of C₈H₉F₂NO is 173.0652 g/mol . High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm.

-

Molecular Ion Peak (M⁺˙): In an electron ionization (EI) experiment, the molecular ion peak should be observed at m/z = 173.

-